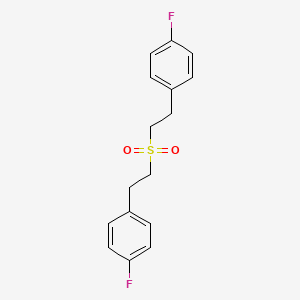

4-Fluorophenylethylsulfone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Fluorophenylethylsulfone is a useful research compound. Its molecular formula is C16H16F2O2S and its molecular weight is 310.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmaceutical Development

4-Fluorophenylethylsulfone serves as a crucial intermediate in the synthesis of several pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs. Its structural properties allow for modifications that enhance therapeutic efficacy. Notably, derivatives of this compound have been investigated for their potential in treating conditions such as rheumatoid arthritis and other autoimmune diseases.

Case Study: Anti-inflammatory Effects

A study highlighted the anti-inflammatory properties of tetrahydroquinoline derivatives related to this compound. These compounds were shown to modulate inflammatory responses by affecting cyclic adenosine monophosphate (cAMP) levels, which play a significant role in inflammatory pathways.

Material Science

In material science, this compound is utilized in formulating specialty polymers and resins. Its incorporation enhances properties like thermal stability and chemical resistance, making it suitable for high-performance applications in electronics and automotive industries.

Data Table: Properties Enhancement

| Property | Enhancement Factor | Application Area |

|---|---|---|

| Thermal Stability | High | Electronics |

| Chemical Resistance | Moderate | Automotive Components |

Organic Synthesis

This compound acts as a versatile building block in organic synthesis, facilitating the creation of complex organic molecules. It is invaluable for chemists engaged in academic and industrial research, enabling the development of novel compounds with diverse functionalities.

Case Study: Synthesis Pathways

Research has demonstrated various synthesis pathways utilizing this compound as a key reagent. For instance, it has been employed in the synthesis of novel antimicrobial agents, showcasing its role in advancing medicinal chemistry .

Agricultural Chemicals

This compound is integral to the production of agrochemicals, including herbicides and fungicides. Its application contributes to improved crop protection and yield, essential for sustainable agricultural practices.

Case Study: Efficacy Against Plant Diseases

A study assessed the efficacy of a sulfone derivative against rice bacterial leaf blight, demonstrating significant curative activity compared to commercial agents. The compound was effective at enhancing plant resistance by stimulating enzymatic activities related to stress responses .

Analytical Chemistry

In analytical chemistry, this compound is employed as a standard in various analytical techniques. This application aids researchers in accurately quantifying and analyzing other compounds, thereby ensuring the reliability of experimental results.

Data Table: Analytical Applications

| Technique | Application |

|---|---|

| High-Performance Liquid Chromatography (HPLC) | Standard for calibration |

| Mass Spectrometry | Quantitative analysis |

化学反応の分析

Oxidation of Sulfides

-

Reagents : Hydrogen peroxide (H₂O₂) or sodium periodate (NaIO₄)

-

Conditions : Room temperature to 120°C, solvents like dimethylformamide (DMF) or dichloromethane (DCM)

-

Mechanism : Oxidation of 4-fluorophenyl methyl sulfide (C₇H₇F S) to the sulfone (C₇H₇FO₂S) via two-electron oxidation.

Coupling Reactions

-

Mg-Mediated Coupling : Reaction of sulfonyl chlorides (e.g., 4-fluorobenzenesulfonyl chloride) with methyl halides (e.g., methyl iodide) in the presence of magnesium .

-

S-Watson Reduction : Reduction of sulfonyl chlorides to sulfinic acids, followed by methylation to form sulfones .

| Sulfone Derivative | CAS Number | Yield (%) |

|---|---|---|

| 4-Fluorophenyl methyl sulfone | 455-15-2 | 95 |

| 4-Chlorophenyl methyl sulfone | 98-57-7 | 92 |

| Phenyl methyl sulfone | 3112-85-4 | 91 |

Nucleophilic Substitution Reactions

The sulfone group (-SO₂-) acts as a leaving group in substitution reactions. For example:

-

SₙAr (Nucleophilic Aromatic Substitution) : The electron-withdrawing sulfone group activates the aromatic ring for substitution. Reagents like methanol or water can displace the sulfone group under basic conditions.

Example :

Ar-SO2CH3+Nu−→Ar-Nu+CH3SO3−

Suzuki-Miyaura Coupling

4-Fluorophenyl methyl sulfone can participate in cross-coupling reactions to form aryl-aryl bonds. For instance, coupling with arylboronic acids in the presence of palladium catalysts .

Iodination and Oxidation

-

Iodination : Reaction with iodine (I₂) in dichloromethane to form 3-iodobenzo[b]thiophene derivatives .

-

Oxidation : Conversion of methyl sulfides to sulfones using KMnO₄/MnO₂ .

| Alkyne (3) | 3-Iodobenzo[b]thiophene (4) | Yield (%) |

|---|---|---|

| 4-Methoxyphenyl | 92 | 90 |

| 4-Fluorophenyl | 91 | 87 |

Radical Borylation

4-Fluorophenyl methyl sulfone undergoes radical borylation with NHC-borane (1,3-dimethylimidazol-2-ylidene borane) to form aryl boranes. The reaction proceeds via β-cleavage of the sulfone group .

Mechanism :

-

Radical Addition : NHC-boryl radical adds to the aromatic ring.

-

β-Cleavage : Expulsion of the sulfonyl radical forms the aryl borane .

| Sulfone Substrate | Product (3) Yield (%) |

|---|---|

| 4-Fluorophenyl methyl sulfone | 67 (NMR) |

Material Science

-

Lithium-Ion Batteries : Acts as an electrolyte additive to stabilize cathode-electrolyte interfaces, reducing degradation during cycling.

-

Liquid Crystals : Self-assembling properties enable applications in display technologies.

Pharmaceutical Interactions

-

Enzyme Inhibition : The sulfone group can modulate enzyme activity, with potential in drug development.

Structural Comparisons

| Compound | Molecular Formula | Key Feature |

|---|---|---|

| 4-Fluorophenyl methyl sulfone | C₇H₇FO₂S | Fluorine at para position |

| 4-Chlorophenyl methyl sulfone | C₇H₇ClO₂S | Chlorine substituent |

| Phenyl methyl sulfone | C₇H₈O₂S | Non-fluorinated analog |

特性

分子式 |

C16H16F2O2S |

|---|---|

分子量 |

310.4 g/mol |

IUPAC名 |

1-fluoro-4-[2-[2-(4-fluorophenyl)ethylsulfonyl]ethyl]benzene |

InChI |

InChI=1S/C16H16F2O2S/c17-15-5-1-13(2-6-15)9-11-21(19,20)12-10-14-3-7-16(18)8-4-14/h1-8H,9-12H2 |

InChIキー |

CTWZDSUATKBDFL-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC=C1CCS(=O)(=O)CCC2=CC=C(C=C2)F)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。